molecular formula C23H23N5O4 B2529452 9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one CAS No. 923243-49-6

9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one

Cat. No.: B2529452
CAS No.: 923243-49-6
M. Wt: 433.468
InChI Key: YXNGFCLZJLXRTD-UHFFFAOYSA-N
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Description

The compound 9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a complex organic molecule that belongs to the class of tetrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and the tetrazoloquinazoline core structure contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The synthesis begins with the formation of the quinazoline core through the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via cyclization reactions involving azide compounds and nitriles or amidines.

    Functionalization with Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

The compound 9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

The compound has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of methoxy groups and the tetrazoloquinazoline core structure play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrazoloquinazolines: Compounds with similar core structures but different substituents.

    Methoxy-substituted Aromatics: Compounds with methoxy groups on aromatic rings but different core structures.

Uniqueness

The uniqueness of 9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one lies in its specific combination of the tetrazoloquinazoline core and methoxy substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-30-16-7-4-13(5-8-16)15-10-17-21(18(29)11-15)22(28-23(24-17)25-26-27-28)14-6-9-19(31-2)20(12-14)32-3/h4-9,12,15,22H,10-11H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNGFCLZJLXRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=C(C=C5)OC)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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